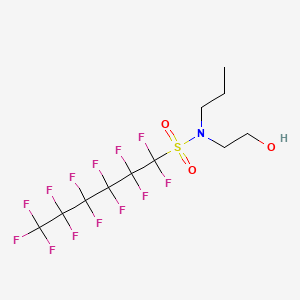

Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide

Description

Properties

CAS No. |

85665-64-1 |

|---|---|

Molecular Formula |

C11H12F13NO3S |

Molecular Weight |

485.26 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-propylhexane-1-sulfonamide |

InChI |

InChI=1S/C11H12F13NO3S/c1-2-3-25(4-5-26)29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h26H,2-5H2,1H3 |

InChI Key |

LTDRWTUOFBENPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation typically involves the following key steps:

Synthesis of the perfluorohexanesulfonyl chloride intermediate : This is the activated sulfonylating agent bearing the tridecafluorohexyl group.

Nucleophilic substitution with a secondary amine : The amine is N-substituted with 2-hydroxyethyl and propyl groups, or these groups are introduced sequentially.

Purification and crystallization : To obtain the pure sulfonamide compound.

Detailed Preparation Procedure

Based on analogous sulfonamide syntheses and patent disclosures for related compounds (e.g., N-(2-hydroxyethyl) nicotinamide derivatives), the following method is adapted and detailed for Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide:

| Step | Description | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of perfluorohexanesulfonyl chloride | Commercially available or synthesized by chlorosulfonation of perfluorohexane | Requires careful handling due to reactivity | |

| 2 | Reaction with N-(2-hydroxyethyl)-N-propylamine | Mix perfluorohexanesulfonyl chloride with N-(2-hydroxyethyl)-N-propylamine in anhydrous solvent (e.g., dichloromethane) | Temperature: 0–25°C; base (e.g., triethylamine) added to neutralize HCl formed | Slow addition recommended to control exotherm |

| 3 | Stirring and reaction completion | Stir for 2–4 hours at room temperature | Reaction monitored by TLC or HPLC | |

| 4 | Work-up | Wash organic layer with water, brine; dry over anhydrous sodium sulfate | Removes inorganic salts and impurities | |

| 5 | Purification | Concentrate under reduced pressure; recrystallize from isopropyl alcohol/ether mixture | Yields high purity white crystalline product |

Solvent-Free and Improved Yield Methods

A notable advancement in preparation methods, inspired by recent patent literature on related hydroxyethyl sulfonamides, involves solvent-free reactions between solid perfluoroalkyl sulfonyl compounds and liquid amines, heated and stirred at moderate temperatures (50–70°C) for several hours (preferably 4 hours). This approach offers:

- Higher yields (above 90%)

- Reduced reaction times

- Avoidance of solvent removal issues

- Simplified purification without chromatography

After reaction completion, the addition of isopropyl alcohol followed by isopropyl ether induces crystallization of the pure product.

Reaction Scheme (Conceptual)

$$

\text{C}6\text{F}{13}\text{SO}_2\text{Cl} + \text{N-(2-hydroxyethyl)-N-propylamine} \xrightarrow[\text{Base}]{\text{0–25°C}} \text{Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide} + \text{HCl}

$$

Research Findings and Data

Yield and Purity

- Yields reported for similar sulfonamide syntheses range from 90% to 97% under optimized conditions.

- Purity exceeds 95% after crystallization.

- The product is typically a white crystalline solid with melting points consistent with literature values for related compounds.

Analytical Characterization

- NMR Spectroscopy : Confirms the presence of hydroxyethyl and propyl substituents on nitrogen and the perfluoroalkyl sulfonyl group.

- X-ray Powder Diffraction (XRD) : Confirms crystalline nature and polymorphic form.

- Mass Spectrometry : Confirms molecular weight consistent with C11H12F13NO3S.

- Infrared Spectroscopy (IR) : Shows characteristic sulfonamide S=O stretches and O-H bands.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Reactants | Perfluorohexanesulfonyl chloride, N-(2-hydroxyethyl)-N-propylamine | Molar ratio ~1:1.1 |

| Solvent | Dichloromethane or solvent-free | Solvent-free preferred for yield |

| Temperature | 0–25°C (solvent), 50–70°C (solvent-free) | Controlled to avoid decomposition |

| Reaction Time | 2–4 hours | Monitored by analytical methods |

| Base | Triethylamine or equivalent | Neutralizes HCl byproduct |

| Purification | Recrystallization from isopropyl alcohol/ether | Yields >95% purity |

| Product Form | White crystalline solid | Stable under ambient conditions |

Chemical Reactions Analysis

Types of Reactions: Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against multidrug-resistant organisms.

- A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential for use in developing new antimicrobial agents .

- Anticancer Properties :

Material Science Applications

-

Surfactant Properties :

- Due to its unique chemical structure, Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide can function as a surfactant, improving the wetting and spreading properties of formulations in coatings and emulsions. Its fluorinated nature enhances surface activity, making it valuable in industrial applications where low surface tension is required.

- Corrosion Inhibition :

Environmental Applications

- Persistence and Bioaccumulation Studies :

- Given the concerns surrounding perfluorinated compounds, research has focused on the environmental fate of Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide. Studies have evaluated its persistence and bioaccumulation potential, contributing to the understanding of its ecological impact and informing regulatory assessments .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial activity of Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide against various strains of bacteria, including resistant forms. The results indicated that the compound exhibited significant activity with MIC values lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on cancer cell lines demonstrated that Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide reduced cell viability significantly at concentrations exceeding 10 µM. This finding supports further investigation into its mechanism of action and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide involves its interaction with hydrophobic and hydrophilic surfaces. The fluorinated tail provides hydrophobicity, while the sulfonamide group interacts with hydrophilic surfaces, allowing it to act as an effective surfactant. This dual interaction facilitates the formation of stable emulsions and enhances the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Tridecafluoro-N-(2-hydroxyethyl)-N-methylhexanesulphonamide (CAS 68555-75-9)

N-Ethylheptadecafluoro-N-[3-(trimethoxysilyl)propyl]octanesulphonamide (CAS 61660-12-6)

- Structure : Features a longer octane chain (17 fluorine atoms) and a trimethoxysilyl group.

- Applications : Used in coatings and adhesives due to the silane group, which enables covalent bonding to surfaces .

- Properties : The longer perfluoro chain increases environmental persistence, while the trimethoxysilyl group enhances adhesion to substrates like glass or metals.

PFHxS (Perfluorohexane Sulfonate)

- Structure : Linear perfluorohexane sulfonate without sulfonamide substituents.

- Applications : Historically used in firefighting foams and surfactants.

- Properties : Shorter chain length than PFOS but still regulated due to toxicity and persistence. The sulfonate group (vs. sulfonamide in the target compound) increases ionic character, affecting solubility and mobility in groundwater.

Data Table: Key Features of Comparable Compounds

Research Findings and Critical Analysis

- Hydrophobic vs. However, the propyl group counteracts this by increasing lipophilicity .

- Environmental Persistence : All PFAS derivatives exhibit resistance to degradation. Compounds with longer perfluoro chains (e.g., octane in CAS 61660-12-6) are more persistent than hexane-based analogs .

- Regulatory Status : While PFOS and PFHxS are restricted under the Stockholm Convention, sulfonamide-based alternatives like CAS 68555-75-9 are increasingly adopted in industry. However, their long-term ecological impacts remain under scrutiny .

Biological Activity

Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide belongs to the class of perfluoroalkyl substances (PFAS), characterized by their fluorinated carbon chains. The structure can be summarized as follows:

- Chemical Formula: C13H18F13N2O3S

- Molecular Weight: 502.34 g/mol

- CAS Number: 3020879

The presence of the sulphonamide group contributes to its surfactant properties, making it relevant in various applications, including industrial processes and potential environmental impacts.

Toxicity and Safety

Research indicates that compounds similar to tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide may exhibit toxicity, particularly concerning reproductive and developmental health. The European Chemicals Agency (ECHA) has classified certain PFAS as potentially hazardous, raising concerns about their long-term effects on human health and the environment .

Environmental Persistence

Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide is expected to be persistent in the environment due to its stable chemical structure. Studies have shown that PFAS can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain .

Table 1: Summary of Biological Activity Findings

| Study | Findings | |

|---|---|---|

| OECD Report (2006) | Identified as a potential PBT (Persistent, Bioaccumulative, Toxic) substance | Suggests caution in use and further investigation needed |

| RIVM Report (2021) | High bioaccumulation potential observed in aquatic species | Indicates risk for environmental exposure |

| ECHA Classification | Classified under category 1A or 1B for carcinogenicity | Highlights potential health risks associated with exposure |

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the aquatic toxicity of tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide revealed significant effects on fish and invertebrate species. The study utilized standard ecotoxicological tests to assess the compound's impact on aquatic life.

- Test Organisms: Daphnia magna and Danio rerio

- Results: LC50 values indicated high toxicity levels at concentrations above 50 µg/L.

- Implications: The results suggest that this compound poses a risk to aquatic ecosystems, necessitating regulatory scrutiny.

Case Study 2: Human Health Risk Evaluation

A human health risk evaluation was performed focusing on exposure routes such as ingestion and dermal absorption. The assessment highlighted potential reproductive toxicity linked to prolonged exposure.

- Exposure Assessment: Estimated daily intake based on occupational exposure scenarios.

- Findings: Increased incidence of reproductive issues in populations exposed to high levels of PFAS.

- Conclusion: Calls for monitoring and regulation of tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide in consumer products.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions involving perfluorohexanesulfonyl chloride and N-(2-hydroxyethyl)-N-propylamine. Key steps include:

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Validation : Confirm purity via H NMR (absence of amine protons at δ 1.2–1.5 ppm) and F NMR (characteristic CF signals at δ -80 to -85 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- F NMR : Essential for tracking fluorinated chain integrity; expect distinct signals for CF (δ -81 ppm) and CF groups (δ -110 to -125 ppm).

- FTIR : Confirm sulfonamide formation (S=O stretching at 1150–1350 cm) and hydroxyl group presence (broad O-H stretch at 3200–3600 cm).

- X-ray Crystallography : Use ORTEP-III for resolving crystal structures, particularly to analyze hydrogen bonding between the hydroxyethyl group and sulfonamide oxygen .

Q. What environmental persistence concerns are associated with this compound?

- Methodological Answer : As a perfluoroalkyl sulfonamide (PFAS), it exhibits resistance to hydrolysis and thermal degradation. Researchers should:

- Assess Bioaccumulation : Use OECD 305 guidelines to measure bioconcentration factors in aquatic models.

- Degradation Studies : Apply advanced oxidation processes (e.g., UV/persulfate) and monitor breakdown products via LC-QTOF-MS.

- Regulatory Alignment : Cross-reference with Stockholm Convention guidelines for PFAS alternatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s thermodynamic stability and reactivity?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for fluorinated systems .

- Solvent Effects : Simulate polar solvents (e.g., DMSO) via PCM models to evaluate hydrogen-bonding interactions with the hydroxyethyl group.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfonamide nitrogen) for derivatization studies.

Q. What challenges arise when incorporating this compound into copolymer matrices for functional materials?

- Methodological Answer :

- Monomer Compatibility : Optimize radical polymerization (e.g., with acrylates) using APS initiators in ethanol/water mixtures.

- Phase Behavior : Analyze lower critical solution temperature (LCST) via turbidimetry; fluorinated chains may reduce LCST by 5–10°C compared to non-fluorinated analogs.

- Data Contradictions : Address inconsistent reactivity ratios (e.g., Fineman-Ross vs. Kelen-Tüdös methods) by validating via C NMR triad sequence analysis .

Q. How do degradation pathways of this compound differ under aerobic vs. anaerobic conditions?

- Methodological Answer :

- Aerobic Degradation : Use GC-MS to detect perfluorinated carboxylic acids (PFCAs) as terminal products.

- Anaerobic Systems : Employ sulfate-reducing bacteria consortia and track defluorination efficiency via ion chromatography (F release).

- Contradictions : Resolve conflicting half-life data (e.g., soil vs. aquatic matrices) by standardizing OECD 307/308 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.